[8-methyl-3-(2-methyl-1,3-thiazol-4-yl)-4-oxochromen-7-yl] acetate
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Overview
Description
[8-methyl-3-(2-methyl-1,3-thiazol-4-yl)-4-oxochromen-7-yl] acetate is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its unique structure, which includes a chromenone core, a thiazole ring, and an acetate group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [8-methyl-3-(2-methyl-1,3-thiazol-4-yl)-4-oxochromen-7-yl] acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromenone core, followed by the introduction of the thiazole ring and the acetate group. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions and the use of advanced technologies, such as microwave-assisted synthesis, can enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
[8-methyl-3-(2-methyl-1,3-thiazol-4-yl)-4-oxochromen-7-yl] acetate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent choice, and pH are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
Chemistry
In chemistry, [8-methyl-3-(2-methyl-1,3-thiazol-4-yl)-4-oxochromen-7-yl] acetate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential bioactivity. It may exhibit properties such as antimicrobial, anti-inflammatory, or anticancer activities, making it a candidate for drug development and other therapeutic applications.
Medicine
In medicine, this compound is investigated for its potential as a pharmaceutical agent. Its ability to interact with specific biological targets makes it a promising compound for the treatment of various diseases.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties may enhance the performance and durability of these materials.
Mechanism of Action
The mechanism of action of [8-methyl-3-(2-methyl-1,3-thiazol-4-yl)-4-oxochromen-7-yl] acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [8-methyl-3-(2-methyl-1,3-thiazol-4-yl)-4-oxochromen-7-yl] acetate include other chromenone derivatives and thiazole-containing molecules. Examples include:
- 3-(2-methyl-1,3-thiazol-4-yl)-4-oxochromen-7-yl acetate
- 8-methyl-4-oxochromen-7-yl acetate
- 3-(1,3-thiazol-4-yl)-4-oxochromen-7-yl acetate
Uniqueness
What sets this compound apart is its specific combination of functional groups and structural features. This unique arrangement allows for distinct chemical reactivity and biological activity, making it a valuable compound for research and application in various fields.
Properties
Molecular Formula |
C16H13NO4S |
---|---|
Molecular Weight |
315.3 g/mol |
IUPAC Name |
[8-methyl-3-(2-methyl-1,3-thiazol-4-yl)-4-oxochromen-7-yl] acetate |
InChI |
InChI=1S/C16H13NO4S/c1-8-14(21-10(3)18)5-4-11-15(19)12(6-20-16(8)11)13-7-22-9(2)17-13/h4-7H,1-3H3 |
InChI Key |
OVEARDUVXRYQFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC=C(C2=O)C3=CSC(=N3)C)OC(=O)C |
Origin of Product |
United States |
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